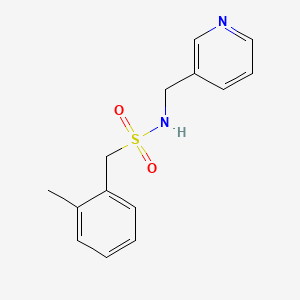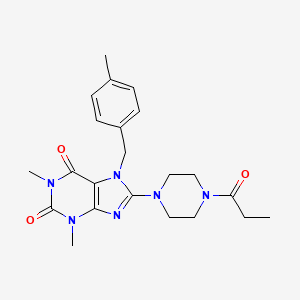![molecular formula C20H27Cl3N2O B4427248 {3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4427248.png)
{3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride
Descripción general
Descripción
{3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. It has been shown to have potential therapeutic applications in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
{3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride targets the SYK enzyme, which plays a crucial role in various cellular signaling pathways involved in immune response and inflammation. By inhibiting SYK, this compound blocks the activation of immune cells and reduces the production of inflammatory cytokines, leading to the suppression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It reduces the activation of immune cells, which results in the suppression of inflammation and the prevention of tissue damage. This compound also enhances the effectiveness of chemotherapy drugs by sensitizing cancer cells to treatment. Additionally, this compound has been shown to have a favorable safety profile, with minimal side effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. It is also available in a crystalline form, which makes it easier to handle and store. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for {3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride research, including its potential use in combination with other drugs for enhanced therapeutic efficacy. This compound may also be studied for its potential use in the treatment of other diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans.
Aplicaciones Científicas De Investigación
{3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of lymphoma cells and enhance the effectiveness of chemotherapy drugs. In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. In inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD), this compound has been shown to reduce airway inflammation and improve lung function.
Propiedades
IUPAC Name |
N-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.2ClH/c21-19-6-4-17(5-7-19)15-24-20-3-1-2-18(12-20)14-23-13-16-8-10-22-11-9-16;;/h1-7,12,16,22-23H,8-11,13-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDUWIWEECBHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4427174.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427175.png)
![4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4427180.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427184.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4427193.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4427206.png)

![N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4427226.png)
![N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B4427228.png)

![2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B4427235.png)

![N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide](/img/structure/B4427259.png)